molecular formula C8H10ClN3OS B1624084 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 878668-04-3

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B1624084
M. Wt: 231.7 g/mol
InChI Key: JTFYPGWANGGREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with the CAS Number: 878668-04-3 . It has a molecular weight of 231.71 and its molecular formula is C8H10ClN3OS . The InChI code for this compound is 1S/C8H11ClN3OS/c9-4-6(13)10-8-12-11-7(14-8)5-2-1-3-5/h5,14H,1-4H2,(H,10,12,13) .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide consists of a cyclobutyl group attached to a thiadiazole ring, which is further connected to an acetamide group via a nitrogen atom . The chlorine atom is attached to the carbon of the acetamide group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . . The storage temperature for this compound is between 2 to 8 degrees Celsius .

Scientific Research Applications

Structural Analysis and Intermolecular Interactions Research on related compounds, such as N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, highlights their complex intermolecular interactions, including hydrogen bonds and π interactions, which contribute to their 3-D structural arrays (Boechat et al., 2011). These structural characteristics can be pivotal in designing compounds with specific binding affinities or reactivities, making them suitable for applications in material science or as potential pharmacophores.

Synthesis and Molecular Modeling The synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives through carbodiimide condensation (Yu et al., 2014) demonstrates the chemical versatility of thiadiazole compounds. Such methodologies can be essential for developing new chemical entities with potential therapeutic or industrial applications.

Biological Activities Compounds within this chemical family have been evaluated for their antitumor (Hamama et al., 2013) and insecticidal activities (Fadda et al., 2017). These studies provide a foundation for the potential bioactive properties of 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide, indicating possible applications in developing new pharmacological agents or agricultural chemicals.

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3OS/c9-4-6(13)10-8-12-11-7(14-8)5-2-1-3-5/h5H,1-4H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFYPGWANGGREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C(S2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424593
Record name 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide

CAS RN

878668-04-3
Record name 2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 5
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 6
2-chloro-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.